
Sulfamic acid dodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl sulfamate is an organic compound that belongs to the class of sulfamates. It is characterized by a long dodecyl (twelve-carbon) chain attached to a sulfamate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl sulfamate can be synthesized through the reaction of dodecylamine with sulfamic acid. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of the sulfamate ester. The general reaction is as follows:
C12H25NH2+H2NSO3H→C12H25NHSO3H+H2O
Industrial Production Methods
In industrial settings, the production of dodecyl sulfamate may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to dodecylamine.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Dodecyl sulfonic acid.
Reduction: Dodecylamine.
Substitution: Various substituted dodecyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of dodecyl sulfamate primarily involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property makes it effective in cell lysis and emulsification processes. The molecular targets include lipid bilayers and hydrophobic molecules, facilitating their solubilization and dispersion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar dodecyl chain but a sulfate group instead of a sulfamate group.
Dodecylbenzenesulfonate: A surfactant with a dodecyl chain attached to a benzene sulfonate group.
Sodium lauroyl glutamate: A milder surfactant used in personal care products.
Uniqueness
Dodecyl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical properties compared to other surfactants. Its ability to undergo specific chemical reactions, such as nucleophilic substitution, sets it apart from similar compounds like sodium dodecyl sulfate and dodecylbenzenesulfonate.
Eigenschaften
Molekularformel |
C12H27NO3S |
|---|---|
Molekulargewicht |
265.42 g/mol |
IUPAC-Name |
dodecyl sulfamate |
InChI |
InChI=1S/C12H27NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
OVRAJXDKACOAAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)

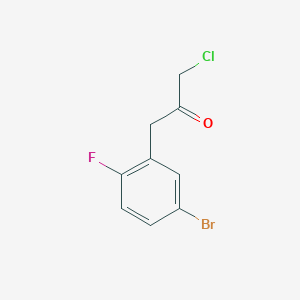

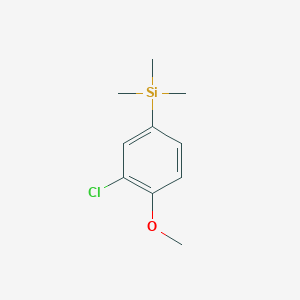
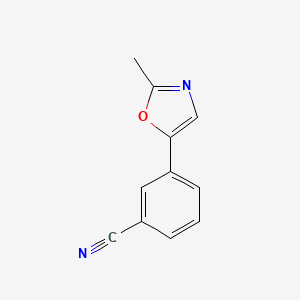



![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
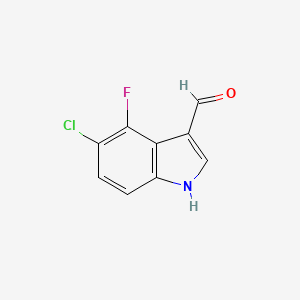
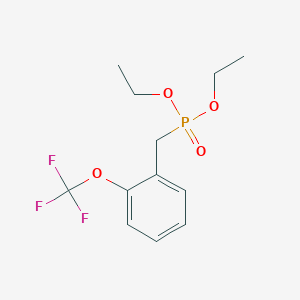
![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)
